2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide
Overview
Description
2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is the Androgen Receptor (AR) . The AR is often activated in prostate cancer cells, and blocking this signaling pathway is a crucial strategy in prostate cancer therapy .
Mode of Action
This compound acts as an AR antagonist . It interacts with the AR, blocking the receptor and preventing it from activating the signaling pathway . This blockage inhibits the proliferation of prostate cancer cells .
Biochemical Pathways
The compound primarily affects the AR signaling pathway . When the AR is blocked, the signaling pathway is disrupted, leading to a decrease in the proliferation of prostate cancer cells . This is particularly important in the treatment of castration-resistant prostate cancer (CRPC), where the AR signaling pathway is often reactivated .
Pharmacokinetics
It’s worth noting that similar compounds have been found to be rapidly metabolized by human liver microsomes .
Result of Action
The result of the action of this compound is a significant reduction in the proliferation of prostate cancer cells . Some derivatives of this compound have shown higher anti-proliferative activity against LNCaP cells than Bicalutamide .
Biochemical Analysis
Biochemical Properties
2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide has been shown to interact with the androgen receptor (AR), acting as an antagonist . This interaction involves binding to the receptor, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
In cellular studies, this compound has demonstrated anti-proliferative activity against LNCaP cells, a line of human prostate cancer cells . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism, potentially through its interaction with the androgen receptor .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding to the androgen receptor, thereby inhibiting its activity . This can lead to changes in gene expression and may influence the activity of various enzymes within the cell .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been noted that similar compounds can be rapidly metabolized by human liver microsomes . This suggests that the effects of this compound may change over time in laboratory settings.
Metabolic Pathways
It is known that similar compounds can be metabolized by human liver microsomes , suggesting that this compound may be involved in similar metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 5-methyl-1H-pyrazole with acetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol, and the reaction is typically conducted at elevated temperatures to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other pyrazole derivatives.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1H-pyrazol-1-yl)acetamide: This compound is structurally similar and has been studied for its biological activities.
2-(3-(4-fluorophenyl)-5-methyl-1H-pyrazol-1-yl)acetamide: Another related compound with potential therapeutic applications.
Uniqueness
2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5-2-3-8-10(5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHBUFXTSJXHLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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